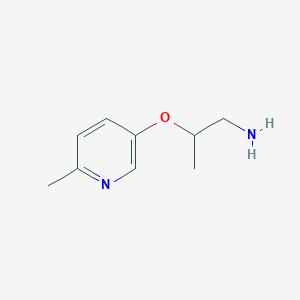

2-(6-Methyl-pyridin-3-yloxy)-propylamine

Description

Contextualization within Pyridine-based Chemical Scaffolds Research

Pyridine (B92270) derivatives are a cornerstone of medicinal chemistry, with their structures embedded in a wide array of pharmaceuticals and biologically active compounds. nih.govnih.gov The pyridine ring's utility stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems. frontiersin.org The presence of the nitrogen atom in the pyridine ring influences its chemical reactivity and allows for a diverse range of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov

The specific arrangement of substituents in 2-(6-Methyl-pyridin-3-yloxy)-propylamine, with a methyl group at the 6-position and a propylamine (B44156) ether linkage at the 3-position, places it within a chemical space that has been explored for various therapeutic targets. The substitution pattern on the pyridine ring is crucial in determining the molecule's interaction with biological macromolecules. Research on pyridine-containing compounds has demonstrated their potential in a vast range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net

Significance of Propylamine Moieties in Contemporary Chemical Biology Research

The propylamine moiety is another critical component of this compound that warrants significant attention. Alkylamines, in general, are prevalent in biologically active molecules, contributing to their solubility and ability to interact with biological targets through ionic and hydrogen bonds. The propylamine group, specifically, can be found in a variety of compounds with demonstrated pharmacological effects.

The flexibility of the propyl chain allows the amine group to orient itself optimally for interaction with receptor sites or enzyme active sites. This adaptability is a key feature in the design of molecules that target specific biological pathways. The basic nature of the amine group also means that it is often protonated at physiological pH, which can be crucial for receptor binding and cellular uptake.

Overview of Current Research Gaps and Opportunities Pertaining to this compound

Despite the established importance of both pyridine and propylamine moieties, dedicated research on the specific compound this compound is notably scarce in publicly available scientific literature. This lack of specific data presents both a challenge and a significant opportunity. The primary research gap is the absence of comprehensive studies on its synthesis, characterization, and biological activity.

The opportunities for future research are therefore vast. A systematic investigation into the biological effects of this compound could uncover novel therapeutic applications. For instance, exploring its activity against a panel of kinases, G-protein coupled receptors, or enzymes involved in metabolic diseases could yield promising results. Furthermore, the synthesis and evaluation of a library of analogues, with modifications to the pyridine ring or the propylamine side chain, could lead to the identification of compounds with enhanced potency and selectivity.

Methodological Frameworks Employed in the Study of this compound

While specific studies on this compound are limited, the methodological frameworks for characterizing such a compound are well-established in the field of chemistry. The synthesis would likely involve a nucleophilic substitution reaction, such as the Williamson ether synthesis, reacting a substituted 3-hydroxypyridine (B118123) with a suitable propylamine derivative.

The characterization of the synthesized compound would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the molecular structure and confirming the connectivity of the atoms. chemicalbook.comchemicalbook.comrsc.org Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. docbrown.infodocbrown.info Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and elemental analysis would provide additional structural confirmation and information about purity.

Once synthesized and characterized, the biological activity of this compound would be assessed using a variety of in vitro and in vivo assays, depending on the therapeutic area of interest.

Research Findings

Given the nascent stage of research into this compound, detailed experimental findings are not yet available. However, based on the analysis of its structural components, a hypothetical physicochemical and analytical data profile can be constructed.

Interactive Data Table: Predicted Physicochemical and Analytical Data for this compound

| Property | Predicted Value/Technique | Description |

| Molecular Formula | C9H14N2O | The elemental composition of the compound. |

| Molecular Weight | 166.22 g/mol | The mass of one mole of the compound. |

| ¹H NMR | See details below | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | See details below | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 167.11 | Confirms the molecular weight and provides fragmentation data. |

| Appearance | Colorless to pale yellow oil/solid | Physical state and color at room temperature. |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted solubility in common laboratory solvents. |

Predicted NMR Data Details:

¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2-8.0 (m, 2H, pyridine-H), ~7.2-7.0 (m, 1H, pyridine-H), ~4.0 (t, 2H, O-CH₂), ~2.9 (t, 2H, N-CH₂), ~2.5 (s, 3H, CH₃), ~1.9 (quint, 2H, CH₂), ~1.5 (br s, 2H, NH₂).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C-O), ~147 (C-N), ~140 (C-H), ~124 (C-H), ~122 (C-H), ~68 (O-CH₂), ~40 (N-CH₂), ~30 (CH₂), ~24 (CH₃).

These predicted data are based on the analysis of similar structures and serve as a guide for future experimental work. chemicalbook.comchemicalbook.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)oxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-3-4-9(6-11-7)12-8(2)5-10/h3-4,6,8H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBLHDYFMYBHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260352 | |

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-58-2 | |

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(6-methylpyridin-3-yl)oxy]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 6 Methyl Pyridin 3 Yloxy Propylamine and Its Structural Analogues

Novel Synthetic Routes via Strategic Bond Formations

The construction of the core structure of 2-(6-Methyl-pyridin-3-yloxy)-propylamine involves the strategic formation of a key ether linkage between a pyridine (B92270) ring and a propanolamine (B44665) side chain. Advanced synthetic methods have focused on achieving this with high chemo- and regioselectivity, as well as controlling the stereochemistry at the chiral center of the propylamine (B44156) moiety.

Development of Chemo- and Regioselective Synthesis Strategies for this compound

The regioselective synthesis of pyridyl ethers is a critical step in the preparation of this compound. Traditional methods often suffer from a lack of selectivity, leading to mixtures of isomers and challenging purification processes. Modern approaches have focused on directing the etherification to the desired 3-position of the 6-methylpyridine ring.

One effective strategy involves the use of pyridine N-oxides, which can be selectively functionalized. While not a direct synthesis of the target molecule, a study on the chemo- and regioselective alkylation of pyridine N-oxides with titanacyclopropanes demonstrates the potential for introducing complex alkyl groups onto the pyridine ring with high selectivity. This methodology could potentially be adapted for the introduction of the propylamine side chain.

Another approach to achieving regioselectivity is through base-catalyzed ring transformation of functionalized 2H-pyran-2-ones with benzamide, which has been shown to produce 2,6-diarylpyridines with high regioselectivity. rsc.org While the substrates differ, the principle of controlling regiochemistry in pyridine synthesis is a key takeaway. The choice of solvent and base has been shown to be crucial in directing the outcome of such reactions. rsc.org

For the synthesis of functionalized pyridines, multicomponent reactions offer an efficient and atom-economical route. For instance, a one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives under microwave irradiation, demonstrating excellent yields and short reaction times. nih.govacs.org Although applied to a different substitution pattern, this highlights a powerful strategy for constructing substituted pyridine rings that could be tailored for the synthesis of precursors to this compound.

Table 1: Comparison of Microwave vs. Conventional Heating for a Four-Component Pyridine Synthesis nih.gov

| Compound | Microwave Yield (%) | Microwave Time (min) | Conventional Yield (%) | Conventional Time (h) |

| 5a | 93 | 7 | 84 | 6 |

| 5b | 94 | 7 | 83 | 8 |

| 5c | 90 | 5 | 73 | 9 |

Enantioselective Synthesis Approaches to Chiral Forms of this compound

The propylamine side chain of this compound contains a stereocenter, making the development of enantioselective synthetic methods crucial for accessing single enantiomers, which often exhibit distinct pharmacological properties.

A common strategy for the asymmetric synthesis of chiral amines involves the diastereoselective reduction of enantiopure sulfinimines. This approach has been successfully applied to the synthesis of 1-substituted-1-(pyridin-2-yl)methylamines. unito.it The N-p-toluenesulfinyl group acts as a chiral auxiliary, directing the hydride reduction of the imine to afford the desired amine with good diastereoselectivity. The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product. While this has been demonstrated for 2-pyridyl derivatives, the principle is applicable to the synthesis of chiral 3-pyridyl amines as well. unito.it

Another powerful tool for asymmetric synthesis is organocatalysis. For instance, N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org This demonstrates the potential of organocatalysis to construct chiral heterocyclic systems, a strategy that could be envisioned for the enantioselective synthesis of precursors to chiral pyridyloxylpropylamines.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and their intermediates is of paramount importance to minimize environmental impact. For the synthesis of this compound, this involves the use of catalytic methods, solvent-free conditions, and atom-economical reactions.

Catalytic Methods for Sustainable Production of this compound

Catalytic methods offer a sustainable alternative to stoichiometric reagents by reducing waste and improving reaction efficiency. For the synthesis of amines, iridium-catalyzed hydrogen borrowing reactions represent a green approach for N-alkylation. rsc.org This method allows for the use of alcohols as alkylating agents, with water being the only byproduct. This strategy could be applied to the synthesis of this compound by reacting 6-methyl-3-hydroxypyridine with a suitable propanolamine derivative in the presence of an iridium catalyst.

Solvent-Free and Atom-Economical Syntheses of this compound

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, can significantly reduce the environmental footprint of a synthetic process. unito.it The synthesis of 2-aminopyridine (B139424) derivatives has been achieved in a solvent-free, one-pot multicomponent reaction, demonstrating the feasibility of this approach for constructing the pyridine core. chim.it

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently atom-economical. The development of a four-component reaction for pyridine synthesis under microwave irradiation is a prime example of an atom-economical approach that could be adapted for the synthesis of precursors to the target molecule. nih.govacs.org

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, scalability, and process control. nih.govnih.gov The application of flow chemistry to the synthesis of this compound and its analogues can lead to more efficient and reproducible manufacturing processes.

The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in continuous flow reactors. nih.gov For example, a two-step, one-flow protocol for the synthesis of 4,6-disubstituted pyrimidines has been developed, showcasing the ability to perform sequential reactions in a continuous manner. acs.org This approach could be adapted for the multi-step synthesis of this compound, minimizing the need for isolation and purification of intermediates.

Flow chemistry also enables the use of hazardous reagents and reaction conditions that are difficult to handle in traditional batch processes. nih.gov The precise control over temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivities. The synthesis of various pharmaceutical products has been streamlined using flow chemistry, highlighting its potential for the industrial production of compounds like this compound.

Solid-Phase Synthesis Techniques for this compound Derivates

Solid-phase synthesis offers a powerful platform for the generation of libraries of this compound derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies. The core strategy involves the immobilization of a key building block onto a solid support, followed by sequential chemical transformations, and finally, cleavage of the target molecules from the resin.

A plausible solid-phase approach to synthesize derivatives of this compound would commence with the immobilization of 6-methyl-pyridin-3-ol onto a suitable resin. For instance, a Wang resin or a similar acid-labile resin could be employed, where the pyridinol is attached via its hydroxyl group.

The resin-bound pyridinol can then be subjected to an etherification reaction. A common method to achieve this is the Mitsunobu reaction or a Williamson ether synthesis. In a typical sequence, the resin-bound 6-methyl-pyridin-3-ol would be reacted with a suitably protected 1-amino-propan-2-ol derivative, such as N-Boc-1-amino-propan-2-ol, in the presence of appropriate reagents.

Following the successful formation of the ether linkage on the solid support, the protecting group on the propylamine moiety (e.g., Boc group) can be removed, and the free amine can be further functionalized. This allows for the introduction of a wide range of substituents at the amine terminus, contributing to the diversity of the synthesized library. For example, the free amine can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes or ketones.

The final step involves the cleavage of the desired products from the solid support. If an acid-labile linker was used, treatment with an acid such as trifluoroacetic acid (TFA) would release the final compounds into solution, ready for purification and characterization. This traceless cleavage ensures that no part of the linker remains on the final product.

The efficiency and versatility of this solid-phase approach are highlighted in the following table, which illustrates the potential for generating a diverse library of derivatives.

| Entry | Resin-Bound Intermediate | Reagent for Amine Functionalization (R-X) | Cleavage Cocktail | Final Product Structure |

|---|---|---|---|---|

| 1 | Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2 | Acetic Anhydride (B1165640) | 95% TFA in DCM | 2-(6-Methyl-pyridin-3-yloxy)-N-acetyl-propylamine |

| 2 | Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2 | Benzoyl Chloride | 95% TFA in DCM | N-Benzoyl-2-(6-methyl-pyridin-3-yloxy)-propylamine |

| 3 | Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2 | Benzenesulfonyl Chloride | 95% TFA in DCM | N-Benzenesulfonyl-2-(6-methyl-pyridin-3-yloxy)-propylamine |

| 4 | Resin-O-(6-methyl-pyridin-3-yl)-O-CH2-CH(CH3)-NH2 | Cyclohexanecarboxaldehyde / NaBH(OAc)3 | 95% TFA in DCM | N-Cyclohexylmethyl-2-(6-methyl-pyridin-3-yloxy)-propylamine |

Total Synthesis Strategies for Complex this compound Scaffolds

The total synthesis of complex molecules incorporating the this compound scaffold necessitates sophisticated and highly selective synthetic strategies. While the direct total synthesis of natural products containing this exact moiety is not widely reported, the construction of structurally related complex pyridyl aryl ethers provides valuable insights into potential synthetic routes.

Key strategies for the formation of the pyridyl aryl ether bond in a late-stage synthesis include:

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is appropriately activated with electron-withdrawing groups, a direct SNAr reaction between a halogenated pyridine and the alcohol of a propanolamine derivative can be a viable approach.

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig or Ullmann-type cross-coupling reactions are powerful methods for the formation of aryl ether bonds. In this context, a halopyridine (e.g., 3-bromo-6-methylpyridine) could be coupled with a protected 1-amino-propan-2-ol derivative.

C-H Arylation: Recent advances in transition-metal-catalyzed C-H activation and arylation could offer a direct route to the pyridyl ether linkage, potentially avoiding the need for pre-functionalized starting materials. For example, a directed C-H arylation of a pyridine N-oxide derivative could be envisioned.

The synthesis of the pyridine ring itself can be achieved through various established methods, such as the Hantzsch pyridine synthesis or other multicomponent reactions, which allow for the construction of highly substituted pyridine cores that can be further elaborated.

The following table presents examples of complex molecular scaffolds that feature a substituted pyridine ether moiety, along with the general synthetic strategy employed for the formation of this key bond.

| Compound Class | Representative Scaffold Feature | Key Bond Formation Strategy | Reference Type |

|---|---|---|---|

| Marine Alkaloids | Substituted Pyridinium Aryl Ether | Late-stage intramolecular SNAr | Synthetic studies on marine natural products |

| Bioactive Heterocycles | Functionalized Pyridyl Phenyl Ether | Buchwald-Hartwig C-O cross-coupling | Medicinal chemistry research |

| Agrochemical Leads | Poly-substituted Pyridine Aryl Ether | Ullmann condensation | Agrochemical synthesis literature |

| Complex Ligands | Chiral Pyridine-containing Macrocycle | Palladium-catalyzed intramolecular etherification | Supramolecular chemistry research |

The successful total synthesis of such complex scaffolds hinges on the careful orchestration of these advanced synthetic methodologies, often requiring innovative solutions to challenges of regioselectivity and chemoselectivity.

Sophisticated Spectroscopic and Chromatographic Methodologies for In Depth Structural Elucidation of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 2-(6-Methyl-pyridin-3-yloxy)-propylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution and the solid state. For this compound, a suite of advanced NMR techniques would be utilized to define its constitution, configuration, and conformational preferences.

2D and 3D NMR Techniques for Elucidating Intricate Molecular Structures

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, establishing connectivity within the propyl chain and the methyl-substituted pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. For instance, an HMBC correlation between the protons of the propyl chain's CH₂O group and the pyridinyl C-3 would confirm the ether linkage.

To investigate the molecule's 3D structure and conformational dynamics, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are close in proximity, providing critical distance constraints for molecular modeling. For example, NOE correlations could help define the spatial relationship between the propylamine (B44156) side chain and the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2-CH₃ | 2.45 (s, 3H) | 22.1 | C-2, C-3 |

| Pyridine H-2 | 8.10 (s, 1H) | 145.2 | C-3, C-4, C-6 |

| Pyridine H-4 | 7.15 (d, 1H) | 123.5 | C-2, C-5, C-6 |

| Pyridine H-5 | 7.05 (d, 1H) | 120.8 | C-3, C-4 |

| O-CH₂ | 4.05 (t, 2H) | 68.9 | C-3 (Pyridine), C-2' |

| CH₂-CH | 1.95 (m, 1H) | 48.5 | C-1', C-3' |

| CH-NH₂ | 3.10 (m, 1H) | 41.7 | C-2', C-1' |

| CH₃ (propyl) | 1.20 (d, 3H) | 18.5 | C-2' |

| NH₂ | 1.50 (br s, 2H) | - | - |

Note: This data is illustrative and represents expected values based on similar structures.

Solid-State NMR Applications in the Study of this compound

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.com Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would be used to obtain high-resolution ¹³C spectra of solid this compound. Polymorphism, the existence of multiple crystalline forms, could be readily identified by differences in chemical shifts and peak multiplicities in the ssNMR spectra. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for this compound. The high-resolution mass measurement of the molecular ion would provide a precise molecular formula, confirming the expected C₉H₁₄N₂O.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be performed to study the fragmentation pathways. The fragmentation pattern provides a fingerprint of the molecule's structure. For instance, a characteristic fragmentation would be the cleavage of the ether bond, leading to the formation of ions corresponding to the 6-methyl-3-hydroxypyridine and the propylamine moieties.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 167.1184 | 167.1182 | -1.2 | Protonated parent molecule |

| [M-NH₃]⁺ | 150.0919 | 150.0917 | -1.3 | Loss of ammonia |

| [C₆H₇NO+H]⁺ | 110.0606 | 110.0604 | -1.8 | 6-Methyl-3-hydroxypyridine cation |

| [C₃H₈N]⁺ | 58.0657 | 58.0655 | -3.4 | Propylamine cation |

Note: This data is hypothetical and serves to illustrate the expected outcomes of an HRMS analysis.

X-ray Crystallography for Single Crystal Structure Determination of this compound and its Co-crystals

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. nih.govresearchgate.net The crystal structure would reveal the preferred conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate the crystal packing. nih.govresearchgate.net For a related compound, 6-Methylpyridin-3-amine, the crystal structure was determined to be monoclinic. nih.govresearchgate.net

Furthermore, co-crystallization with pharmaceutically acceptable acids could be explored. The resulting co-crystals could exhibit different physicochemical properties, and their structures would be elucidated by X-ray crystallography to understand the new intermolecular interactions formed.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 7.1 |

| c (Å) | 10.7 |

| β (°) | 105.2 |

| V (ų) | 612.5 |

| Z | 4 |

Note: This data is based on the crystallographic data of the similar molecule 6-Methylpyridin-3-amine and is for illustrative purposes only. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and allow for the identification of functional groups. For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. docbrown.info C-H stretching vibrations of the methyl and propyl groups would appear around 2850-3000 cm⁻¹. docbrown.info The C-O-C stretching of the ether linkage would give rise to a strong band in the 1050-1250 cm⁻¹ region. The vibrations of the pyridine ring would produce a series of bands in the fingerprint region (below 1600 cm⁻¹). aps.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. researchgate.net Changes in the vibrational frequencies upon co-crystal formation could be used to study the intermolecular interactions.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkyl) | Stretching | 2850-3000 |

| C=N, C=C (pyridine) | Stretching | 1400-1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200-1250 |

| C-N (amine) | Stretching | 1020-1220 |

Note: These are general ranges and the exact peak positions would be determined experimentally.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration of Chiral this compound Forms

Since this compound contains a stereocenter at the 2-position of the propylamine moiety, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral forms. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity. ORD measures the rotation of the plane of polarized light as a function of wavelength. researchgate.net The shape of the ORD curve, particularly in the region of electronic transitions (Cotton effect), is characteristic of the absolute configuration. nih.gov By comparing the experimental CD and ORD spectra with those predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be assigned.

Advanced Chromatographic Techniques for Purity Assessment, Isolation, and Quantitation of this compound and its Intermediates

The rigorous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is fundamental to ensuring drug quality, safety, and efficacy. For this compound, a compound featuring a chiral center and multiple functional groups, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as cornerstone methodologies for assessing purity, isolating stereoisomers, quantifying the main component, and identifying potential process-related impurities and volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for quantifying the compound and its related substances in both bulk material and formulated products.

Method Development

A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for a molecule with the polarity and structure of this compound. pensoft.net The development process involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main peak from any impurities and degradation products.

A typical starting point for method development would involve a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netrjptonline.org Gradient elution is frequently employed to ensure the timely elution of both early- and late-retaining impurities. rjptonline.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the pyridine chromophore exhibits maximum absorbance, often around 220-270 nm. rjptonline.org

Since this compound possesses a stereocenter, the separation of its enantiomers is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used and have proven effective for separating the enantiomers of various chiral amines. unimi.itmdpi.comnih.gov The mobile phase for chiral separations often consists of a non-polar solvent system like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov

Interactive Table: Representative HPLC Method Parameters

The following table outlines typical parameters for both achiral (purity) and chiral HPLC analysis.

| Parameter | Achiral (Purity) Method | Chiral (Enantiomeric Purity) Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralcel® OD-H (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detection | UV at 265 nm | UV at 265 nm |

| Injection Vol. | 10 µL | 10 µL |

Method Validation

Once an optimal method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. longdom.orgresearchgate.net Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. ms-editions.cl

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the main peak is resolved from all degradation products. rjptonline.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear relationship is typically established by analyzing a series of standards across a range (e.g., 50% to 150% of the target concentration), with a correlation coefficient (r²) greater than 0.999 being the desired outcome. longdom.org

Accuracy: The closeness of test results to the true value. It is often determined by a recovery study, where a known amount of pure analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are expected to be within 98.0% to 102.0%. longdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) for replicate measurements should typically be less than 2.0%. rjptonline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Interactive Table: Illustrative HPLC Validation Data Summary

This table presents plausible validation results for a developed HPLC method.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.0% |

| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |

| Specificity | No interference at analyte peak | Peak purity > 99.9% |

| Robustness | System suitability passes | No significant impact on results |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Forms

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, its application is twofold: analyzing volatile byproducts from synthesis and, following derivatization, analyzing the compound itself or related non-volatile impurities.

Analysis of Volatile Byproducts

The synthesis of this compound may involve various solvents and reagents that could remain as volatile impurities in the final product. Headspace GC-MS is an ideal technique for this purpose, as it allows for the analysis of volatiles without dissolving the sample, thereby avoiding interference from the non-volatile API. nih.gov A common GC method for such an analysis would utilize a low-polarity capillary column (e.g., 5% phenyl polysiloxane) and a temperature gradient to separate compounds based on their boiling points. nih.gov The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the eluted peaks to established spectral libraries.

Analysis via Derivatization

Direct GC analysis of primary amines like this compound can be problematic due to their high polarity and tendency to interact with active sites on the column, leading to poor peak shape (tailing) and low response. jfda-online.com Chemical derivatization is employed to overcome these issues by converting the polar primary amine group into a less polar, more volatile, and more thermally stable derivative. researchgate.net

Common derivatization strategies for primary amines include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. koreascience.kr

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form stable fluoroacyl derivatives. jfda-online.comkoreascience.kr These derivatives are often highly responsive in the mass spectrometer's electron capture negative ionization (ECNI) mode, enhancing sensitivity.

The derivatized sample is then injected into the GC-MS system. The chromatographic conditions are optimized to separate the derivative of the main compound from derivatives of any process impurities. The mass spectrometer provides structural information based on the characteristic fragmentation patterns of the derivatized molecule. For instance, in the electron ionization (EI) mass spectrum of a related compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, characteristic fragments are observed that help confirm the structure. swgdrug.org A similar approach would be used to elucidate the structure of derivatized this compound and its intermediates.

Interactive Table: Representative GC-MS Method Parameters (Post-Derivatization)

The following table outlines a hypothetical GC-MS method for the analysis of a derivatized form of the compound.

| Parameter | Method Condition |

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C (1 min), ramp at 15 °C/min to 300 °C, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 amu |

Computational Chemistry and Molecular Modeling Studies of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum mechanical calculations are foundational in computational chemistry for their ability to provide deep insights into the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and subsequently derive a host of chemical properties.

Density Functional Theory (DFT) Studies on 2-(6-Methyl-pyridin-3-yloxy)-propylamine Conformational Preferences

Density Functional Theory (DFT) is a widely-used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like this compound, which possesses several rotatable bonds, DFT would be the method of choice for exploring its conformational landscape.

Researchers would systematically rotate the key dihedral angles—such as those around the C-O ether linkage and the C-C and C-N bonds of the propylamine (B44156) side chain—to generate a series of possible conformers. The geometry of each of these conformers would then be optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure for each. By comparing the resulting energies, a potential energy surface can be mapped out, identifying the most stable, low-energy conformations that the molecule is likely to adopt.

Table 1: Hypothetical DFT Energy Profile of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 180° (anti) | 0.00 | 65.2 |

| 2 | 60° (gauche) | 0.85 | 17.4 |

| 3 | -60° (gauche) | 0.85 | 17.4 |

Note: This table is illustrative and presents hypothetical data that would be generated from DFT calculations. The values are representative of a typical conformational analysis.

Ab Initio Methods for Tautomerism and Isomerism of this compound

Ab initio (from the beginning) methods are another class of quantum calculations that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energies.

These methods would be critical for investigating potential tautomerism in the pyridine (B92270) ring of this compound, or protonation states of the amine group. For instance, one could calculate the relative energies of different tautomers or protonated isomers to determine their stability and likelihood of existence under various conditions. Such studies are crucial for understanding the molecule's reactivity and its potential interactions in a biological environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling, Solvent Effects, and Dynamic Behavior

While QM methods provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation would typically be run by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be allowed to freely explore different conformations. This approach provides a more realistic and dynamic understanding of its conformational preferences than static QM calculations alone. Furthermore, MD simulations are invaluable for studying how solvent molecules arrange themselves around the solute and how these solvent interactions influence the solute's structure and dynamics.

Docking and Molecular Interaction Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Protein Interaction Profiling and Binding Site Characterization

To study the potential biological targets of this compound, researchers would first identify a protein of interest. A docking algorithm would then be used to place various conformations of the compound into the protein's binding site. The algorithm would score the different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The result would be a predicted binding mode, detailing the specific amino acid residues that interact with the ligand. This interaction profile is essential for understanding the basis of molecular recognition.

Table 2: Illustrative Docking Interaction Summary for this compound with a Hypothetical Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (H-donor) | 2.8 |

| LYS 88 | Hydrogen Bond (H-acceptor) | 3.1 |

| VAL 70 | Hydrophobic | 3.9 |

| LEU 132 | Hydrophobic | 4.2 |

| PHE 144 | π-π Stacking | 4.5 |

Note: This table is a hypothetical representation of the kind of data generated from a molecular docking study. The residues and interaction types are for illustrative purposes only.

Binding Energy Calculations and Hotspot Identification for Rational Design

Following docking, more rigorous methods can be used to estimate the binding affinity. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can calculate the free energy of binding. These calculations provide a quantitative measure of how strongly the ligand binds to the protein.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analytics of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For analogues of this compound, these models can be instrumental in predicting their potential efficacy and characteristics, thereby guiding the synthesis and testing of new derivatives.

The development of a robust QSAR or QSPR model for this compound analogues would typically involve the following steps:

Data Set Curation: A dataset of this compound analogues with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated for each analogue. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that correlates the descriptors with the observed activity or property. The model's predictive power is then rigorously validated using internal and external validation techniques.

For instance, a hypothetical QSAR study on a series of this compound analogues targeting a specific enzyme could yield a model that highlights the importance of certain electronic and steric features for inhibitory activity.

Table 1: Hypothetical QSAR Data for this compound Analogues

| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| Analogue 1 | 166.22 | 1.5 | 58.3 | 10.5 |

| Analogue 2 | 180.25 | 1.8 | 62.1 | 8.2 |

| Analogue 3 | 194.28 | 2.1 | 65.9 | 5.7 |

| Analogue 4 | 208.31 | 2.4 | 69.7 | 3.1 |

Similarly, a QSPR model could be developed to predict a key physicochemical property, such as solubility, for these analogues.

Table 2: Hypothetical QSPR Data for this compound Analogues

| Analogue | Number of Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Aqueous Solubility (logS) |

| Analogue 1 | 4 | 2 | 3 | -2.1 |

| Analogue 2 | 5 | 2 | 3 | -2.5 |

| Analogue 3 | 6 | 2 | 4 | -2.9 |

| Analogue 4 | 7 | 2 | 4 | -3.3 |

These predictive models enable the in silico screening of a large number of virtual analogues, prioritizing the most promising candidates for synthesis and experimental evaluation, thereby saving significant time and resources.

Cheminformatics and Bioinformatics Approaches for Virtual Screening, Library Design, and Data Mining Related to this compound

Cheminformatics and bioinformatics provide the computational infrastructure and methodologies to manage, analyze, and model large volumes of chemical and biological data. These approaches are pivotal for the exploration of the chemical space around this compound and for identifying potential biological targets.

Virtual Screening:

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-Based Virtual Screening (LBVS): If the three-dimensional structure of the biological target is unknown, a model can be built based on the structure of known active compounds. This model can then be used to screen large compound databases for molecules with similar properties.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, molecular docking simulations can be performed to predict the binding mode and affinity of this compound and its analogues to the target's active site.

Library Design:

Cheminformatics tools can be utilized to design a combinatorial library of this compound analogues. By systematically modifying different parts of the molecular scaffold, a diverse set of virtual compounds can be generated. These libraries can then be filtered based on desirable physicochemical properties (e.g., Lipinski's rule of five) and subjected to virtual screening to identify promising candidates.

Data Mining:

Bioinformatics databases, such as those containing information on protein structures (e.g., Protein Data Bank) and protein-ligand interactions, can be mined to identify potential biological targets for this compound. By searching for proteins that bind to structurally similar compounds, potential new applications for this molecule and its analogues can be uncovered. For example, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potent candidates for the inhibition of overexpressed cyclin-dependent kinase 2 (CDK2) in cancers. rsc.org Integrated computational approaches have been used to examine the structural properties and reactivities of these analogues at an electronic level and their molecular interactions with binding site residues. rsc.org

Table 3: Illustrative Data from a Virtual Screening Campaign of a this compound Analogue Library

| Analogue ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Number of Hydrogen Bonds |

| VCA-001 | -8.5 | 50 | 3 |

| VCA-002 | -8.2 | 75 | 2 |

| VCA-003 | -9.1 | 20 | 4 |

| VCA-004 | -7.9 | 100 | 2 |

Mechanistic Investigations of in Vitro Biological Activities of 2 6 Methyl Pyridin 3 Yloxy Propylamine

Cellular Target Identification and Validation Methodologies

Identifying the specific protein or proteins that a small molecule interacts with is a critical first step in understanding its mechanism of action. This process, often termed target deconvolution, utilizes a range of advanced biochemical and proteomic techniques to isolate and identify binding partners from complex biological samples. nih.govworldpreclinicalcongress.com

Affinity chromatography is a powerful and direct method for isolating proteins that physically bind to a small molecule. rsc.orgacs.org This technique involves the immobilization of 2-(6-Methyl-pyridin-3-yloxy)-propylamine onto a solid support matrix, such as agarose (B213101) beads. This "bait"-functionalized matrix is then incubated with a cell lysate, which contains a complex mixture of proteins. tandfonline.comacs.org Proteins that have an affinity for the compound will bind to the immobilized molecule, while non-binding proteins are washed away.

The bound proteins are subsequently eluted from the matrix and identified using high-sensitivity mass spectrometry. researchgate.net A crucial control experiment involves co-incubation with an excess of the free, non-immobilized compound. This competes for binding to the target proteins, leading to their reduced capture on the affinity matrix. nih.gov Proteins that show a significant reduction in binding in the presence of the free compound are considered specific binding partners.

Table 1: Illustrative Data from an Affinity Pull-Down Experiment for this compound This table presents hypothetical data for exemplary purposes.

| Protein ID (Gene Name) | Fold Enrichment (Compound vs. Blank Beads) | Fold Depletion (with Free Compound Competition) | Potential Target Class |

|---|---|---|---|

| P08913 (ADRA2A) | 35.4 | 28.1 | G-Protein Coupled Receptor |

| Q9Y2I5 (CHRM4) | 28.9 | 22.5 | G-Protein Coupled Receptor |

| P28223 (HTR2C) | 19.2 | 15.8 | G-Protein Coupled Receptor |

| P11362 (HMGCR) | 8.5 | 7.2 | Enzyme (Reductase) |

Compound-centric chemical proteomics uses a derivatized version of this compound as a probe to bind to its targets in a cellular lysate. researchgate.net The captured proteins are then identified and quantified by mass spectrometry, allowing for a comprehensive profile of the compound's interactome. tum.de Alternative label-free methods, such as Drug Affinity Responsive Target Stability (DARTS) or thermal proteome profiling (TPP), can also be employed. tandfonline.com These techniques rely on the principle that a protein's stability against proteolysis or heat denaturation changes when it is bound to a ligand. By comparing the stability of proteins in the presence and absence of the compound, direct binding targets can be identified without chemically modifying the molecule of interest. acs.org

Table 2: Hypothetical Target Engagement Profile from a Chemoproteomics Competition Assay This table presents hypothetical data for exemplary purposes.

| Protein Target | Apparent Dissociation Constant (Kd, app) | Biological Function | Notes |

|---|---|---|---|

| Adrenergic Receptor Alpha-2A | 50 nM | Neurotransmitter Receptor | High-affinity primary target |

| Muscarinic Acetylcholine Receptor M4 | 120 nM | Neurotransmitter Receptor | High-affinity primary target |

| 5-HT2C Receptor | 450 nM | Neurotransmitter Receptor | Secondary target |

| Carbonic Anhydrase 2 | 5.2 µM | Enzyme | Potential off-target |

Receptor Binding and Activation Profiling Studies

Once potential targets, particularly receptors, are identified, the next step is to quantify the binding affinity and determine the functional consequence of this interaction.

Radioligand binding assays are the gold standard for accurately measuring the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays use a radioactive version of a known ligand (a radioligand) that binds to the receptor of interest.

In a competition binding assay , a fixed concentration of the radioligand is incubated with cell membranes expressing the target receptor, along with varying concentrations of the unlabeled test compound, this compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. giffordbioscience.com Performing these assays across a panel of different receptors allows for the determination of the compound's selectivity profile.

Table 3: Illustrative Receptor Binding Profile of this compound This table presents hypothetical data for exemplary purposes.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Adrenergic α2A | [3H]-Rauwolscine | 45 |

| Muscarinic M4 | [3H]-NMS | 110 |

| Serotonin 5-HT2C | [3H]-Mesulergine | 475 |

| Dopamine D2 | [3H]-Spiperone | >10,000 |

Functional assays are essential to determine whether the binding of this compound to a receptor results in a cellular response. eurofinsdiscovery.com These assays measure downstream signaling events following receptor engagement, such as changes in second messenger levels (e.g., cAMP, IP3) or G-protein activation. nih.gov

The compound is classified based on its functional effect:

Agonist: Binds to and activates the receptor, producing a biological response.

Antagonist: Binds to the receptor but does not elicit a response, thereby blocking the action of an agonist. acs.org

Inverse Agonist: Binds to the receptor and reduces its basal, constitutive activity.

Dose-response curves are generated to determine the compound's potency (EC50 for an agonist, IC50 for an antagonist) and efficacy (Emax).

Table 4: Hypothetical Functional Activity of this compound at Key Receptors This table presents hypothetical data for exemplary purposes.

| Receptor Target | Assay Type | Activity | Potency (EC50/IC50, nM) | Efficacy (% of Max Response) |

|---|---|---|---|---|

| Adrenergic α2A | cAMP Inhibition | Full Agonist | 85 | 98% |

| Muscarinic M4 | GTPγS Binding | Partial Agonist | 250 | 65% |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

If target identification studies suggest that this compound interacts with an enzyme, further kinetic studies are required to characterize the nature of this interaction. nih.gov These studies investigate how the compound affects the rate of the enzymatic reaction.

By measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), can be determined. khanacademy.orgpharmaguideline.com The way in which the inhibitor alters these parameters reveals its mechanism of action: foodsciencetoolbox.comvaia.com

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases Vmax without affecting Km. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

This information is often visualized using a Lineweaver-Burk plot, which can help distinguish between the different inhibition models. khanacademy.org

Table 5: Hypothetical Enzyme Inhibition Kinetic Data for this compound This table presents hypothetical data for exemplary purposes, assuming interaction with a hypothetical enzyme "Target Kinase X".

| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inferred Mechanism of Inhibition |

|---|---|---|---|

| 0 nM (Control) | 10 | 100 | N/A |

| 100 nM | 25 | 101 | Competitive |

Steady-State and Pre-Steady-State Kinetic Analyses of this compound

Enzyme kinetics are fundamental to characterizing the mechanism of action of an enzyme inhibitor. These analyses measure the rates of enzymatic reactions and how they are affected by the presence of an inhibitor like this compound.

Steady-State Kinetics: This approach is used to determine key kinetic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (V_max) of the reaction. For an inhibitor, the inhibition constant (K_i) is a critical value that quantifies its potency. Initial velocity experiments are conducted with varying concentrations of the substrate and the inhibitor. nih.gov The data are then fitted to models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to elucidate the mechanism.

Hypothetical Steady-State Kinetic Data for this compound

| Substrate Conc. (µM) | No Inhibitor (V₀, µM/s) | + 10 µM Inhibitor (V₀, µM/s) | + 20 µM Inhibitor (V₀, µM/s) |

|---|---|---|---|

| 5 | 0.167 | 0.100 | 0.067 |

| 10 | 0.250 | 0.167 | 0.118 |

| 20 | 0.333 | 0.250 | 0.182 |

| 40 | 0.400 | 0.333 | 0.267 |

Pre-Steady-State Kinetics: To understand the individual steps in the enzymatic reaction, such as substrate binding, product formation, and product release, pre-steady-state kinetics are employed. mit.edu These analyses are conducted on a very short timescale (milliseconds), before the reaction reaches a steady state. mit.edu Techniques like stopped-flow or rapid chemical quench are necessary to observe these rapid initial phases of the reaction. mit.edu This can reveal the rates of specific steps, such as the formation of the enzyme-inhibitor complex. For instance, a burst of product formation followed by a slower steady-state rate can indicate that the rate-limiting step occurs after the initial chemical transformation. researchgate.net

Elucidation of Reversible vs. Irreversible Inhibition Mechanisms

Distinguishing between reversible and irreversible inhibition is a critical step in characterizing a potential drug candidate.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions and can readily dissociate. The four main types are competitive, non-competitive, uncompetitive, and mixed inhibition. researchgate.net Dialysis or rapid dilution experiments can be used to determine if the enzyme's activity can be restored after removal of the inhibitor. If activity returns, the inhibition is reversible.

Irreversible Inhibition: Irreversible inhibitors, often called inactivators, typically form a stable, covalent bond with the enzyme. nih.gov This permanently inactivates the enzyme. The mechanism is often time-dependent, meaning the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. To confirm irreversible inhibition, one would assess whether enzyme activity can be recovered following dialysis. A lack of recovery would suggest an irreversible mechanism.

Signaling Pathway Modulation by this compound in Cell-Based Assays

Cell-based assays are essential for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context.

High-Content Imaging for Analysis of Cellular Phenotypic Changes

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. europeanpharmaceuticalreview.comnih.gov This technique allows for an unbiased assessment of a compound's effects on cell morphology, organelle health, and the localization of specific proteins. research.googlenih.gov For example, cells could be treated with this compound and then stained with fluorescent dyes to visualize the nucleus, cytoskeleton, and mitochondria. HCI can then quantify changes in nuclear size, cytoskeletal integrity, or mitochondrial membrane potential, providing insights into the compound's cellular mechanism of action and potential toxicity. mdpi.com

Hypothetical High-Content Imaging Phenotypic Profile

| Parameter | Control (DMSO) | This compound (1 µM) | This compound (10 µM) |

|---|---|---|---|

| Nuclear Area (µm²) | 110 ± 8 | 112 ± 9 | 145 ± 12* |

| Cell Roundness | 0.85 ± 0.05 | 0.83 ± 0.06 | 0.65 ± 0.08* |

| Mitochondrial Membrane Potential | 100% | 95% | 60%* |

| Lysosomal pH | 4.7 ± 0.2 | 4.8 ± 0.2 | 6.1 ± 0.3* |

Statistically significant change

Gene Expression and Protein Level Analysis (e.g., RT-qPCR, Western Blot, ELISA)

To investigate the impact of this compound on specific signaling pathways, researchers would analyze changes in gene and protein expression.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the messenger RNA (mRNA) levels of specific genes. nih.gov For instance, if the compound is hypothesized to affect an inflammatory pathway, the expression of genes encoding cytokines like TNF-α and IL-6 could be quantified. A significant change in their mRNA levels would suggest modulation of that pathway.

Western Blot: This method is used to detect and quantify the levels of specific proteins. researchgate.net For example, if a signaling pathway involving a kinase like Akt is being investigated, a western blot could be used to measure the total amount of Akt protein as well as its phosphorylated (activated) form. A change in the ratio of phosphorylated to total Akt would indicate that the compound affects this signaling cascade.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov It is a highly sensitive method that could be used to measure the concentration of secreted proteins, such as cytokines or growth factors, in the cell culture medium following treatment with the compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies for this compound

In vitro ADME studies are crucial in early drug discovery to predict the pharmacokinetic properties of a compound. nih.gov

Metabolic Stability Profiling using Liver Microsomes, Hepatocytes, and Recombinant Enzymes

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.

Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mdpi.com The compound would be incubated with liver microsomes (from human and other species like rat to assess inter-species differences) in the presence of necessary cofactors like NADPH. mdpi.comnih.gov The disappearance of the parent compound over time is measured, typically by LC-MS/MS, to determine its intrinsic clearance and half-life. researchgate.netspringernature.com The inclusion of the pyridyl moiety in this compound might increase its metabolic stability by reducing its susceptibility to oxidative metabolism. nih.gov

Hepatocytes: Using primary hepatocytes (liver cells) provides a more complete picture of metabolism as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. researchgate.net The experimental setup is similar to that with microsomes, but the use of whole cells can provide more physiologically relevant data.

Recombinant Enzymes: To identify the specific CYP isoforms responsible for the metabolism of the compound, it would be incubated with individual, recombinantly expressed CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). This helps in predicting potential drug-drug interactions.

Hypothetical Metabolic Stability Data

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Hepatocytes | Human | 60 | 11.2 |

| Recombinant CYP3A4 | Human | 50 | 13.9 |

Cytochrome P450 (CYP450) Inhibition and Induction Studies

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 95% of commercially available drugs. bienta.net Consequently, assessing the potential of a new chemical entity like this compound to either inhibit or induce these enzymes is a regulatory requirement and a key step in drug development. criver.com Such interactions can lead to significant drug-drug interactions, potentially causing therapeutic failure or adverse toxic effects. bienta.net

CYP450 Inhibition

CYP450 inhibition studies are designed to determine if a test compound can reduce the metabolic activity of specific CYP isoforms. bioivt.com Inhibition can be reversible (direct) or irreversible (time-dependent), and identifying the nature of the inhibition is crucial for predicting clinical outcomes. criver.comsolvobiotech.com These assays typically utilize human liver microsomes, which contain a rich complement of CYP enzymes, or recombinant human CYP enzymes for more specific analyses. criver.combienta.net

The potential of this compound to inhibit major CYP isoforms would be assessed by incubating it at various concentrations with a specific probe substrate for each enzyme. The rate of metabolite formation from the probe substrate is then measured, often via liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net A decrease in metabolite formation in the presence of the test compound indicates inhibition. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Illustrative Data Table: CYP450 Inhibition Profile of this compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 25.3 | Low to Moderate |

| CYP2C19 | S-Mephenytoin | > 50 | Low |

| CYP2D6 | Dextromethorphan | 12.1 | Moderate |

| CYP3A4 | Midazolam | 5.8 | High |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

CYP450 Induction

CYP450 induction is the process whereby a compound increases the expression of one or more CYP enzymes. This can accelerate the metabolism of co-administered drugs, potentially leading to a loss of therapeutic efficacy. evotec.com Induction is typically mediated by the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). solvobiotech.comjournalibrr.com

To evaluate the induction potential of this compound, cultured human hepatocytes from at least three different donors are typically used, as recommended by regulatory agencies. solvobiotech.com The hepatocytes are treated with the test compound for a period of 48 to 72 hours. The induction potential is then assessed by measuring the increase in CYP enzyme activity (using probe substrates) or the increase in the corresponding messenger RNA (mRNA) levels via quantitative real-time PCR (qPCR). evotec.comsigmaaldrich.com The results are expressed as a fold-change relative to a vehicle control.

Illustrative Data Table: CYP450 Induction Profile of this compound

| CYP Isoform | Endpoint | Fold Induction vs. Vehicle Control | Induction Potential |

| CYP1A2 | mRNA | 1.5 | Low |

| CYP2B6 | Activity | 2.1 | Positive |

| CYP3A4 | mRNA | 1.8 | Low |

Note: The data presented in this table is hypothetical and for illustrative purposes only. A fold induction of ≥2 is often considered a positive in vitro signal. evotec.com

Permeability Assays (e.g., PAMPA, Caco-2) for In Vitro Absorption Predictions

The permeability of a compound is a key determinant of its oral bioavailability. lnhlifesciences.org In vitro permeability assays provide a means to predict the extent to which a compound may be absorbed across the intestinal epithelium. selvita.com The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates a compound's ability to passively diffuse across an artificial lipid membrane. evotec.comcreative-bioarray.com This high-throughput screen is particularly useful in early drug discovery for ranking compounds based on their passive permeability. evotec.com The assay involves a donor compartment, containing the test compound, and an acceptor compartment, separated by a filter coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) that mimics a biological membrane. bioassaysys.com After an incubation period, the concentration of the compound in both compartments is measured to determine the permeability coefficient (Pe). bioassaysys.comwikidot.com

Illustrative Data Table: PAMPA Permeability of this compound

| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |

| Atenolol (Low Permeability Control) | < 1 | Low |

| Propranolol (B1214883) (High Permeability Control) | > 15 | High |

| This compound | 8.5 | Moderate |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Classification thresholds can vary between laboratories.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. europa.euenamine.net It utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp). evotec.comcreative-bioarray.com

This assay measures the transport of a compound from an apical (A) compartment (representing the intestinal lumen) to a basolateral (B) compartment (representing the blood) and vice versa (B to A). nih.gov This bidirectional assessment allows for the calculation of an efflux ratio (Papp(B-A)/Papp(A-B)), which can indicate if the compound is a substrate for active efflux transporters. evotec.com An efflux ratio greater than 2 is generally considered indicative of active efflux. creative-bioarray.com

Illustrative Data Table: Caco-2 Permeability of this compound

| Parameter | Value | Interpretation |

| Papp (A→B) (10⁻⁶ cm/s) | 6.2 | Moderate Apparent Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 15.5 | High Efflux |

| Efflux Ratio | 2.5 | Potential P-gp Substrate |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By integrating the findings from these in vitro studies, a comprehensive preclinical profile of this compound can be constructed. This allows for an early assessment of potential liabilities related to drug metabolism and oral absorption, guiding further development and optimization efforts.